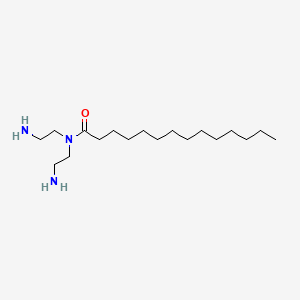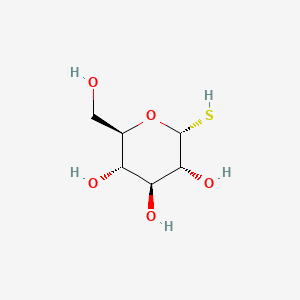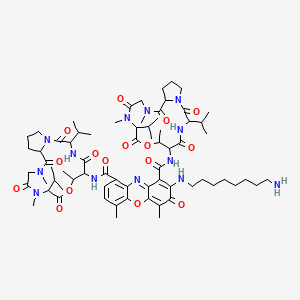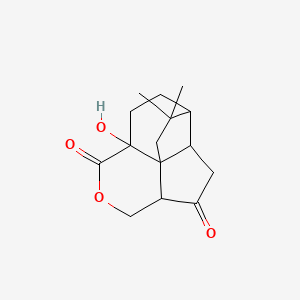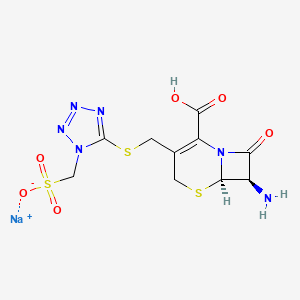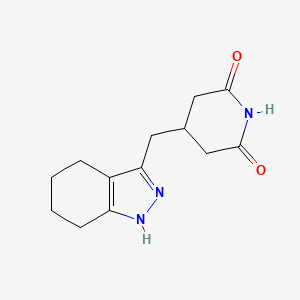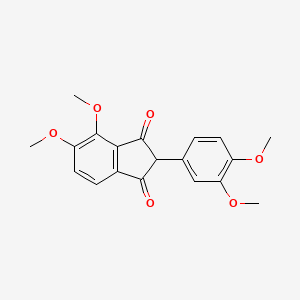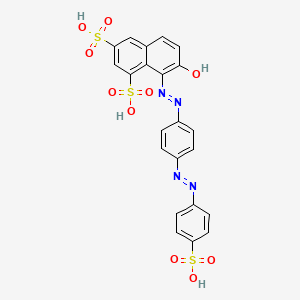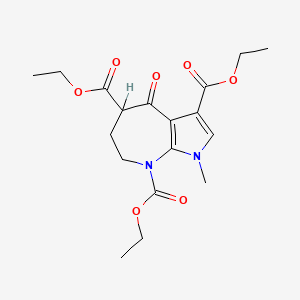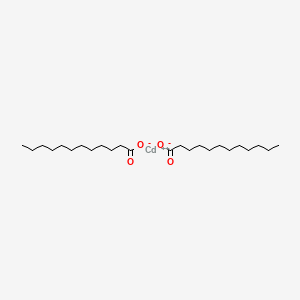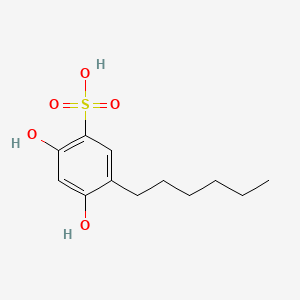
5-Hexyl-2,4-dihydroxybenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2,4-dihydroxybenzenesulfonic acid is an organic compound with the molecular formula C12H18O5S. It is characterized by the presence of a hexyl group attached to a dihydroxybenzenesulfonic acid core.
Preparation Methods
The synthesis of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid typically involves the sulfonation of 5-hexylresorcinol. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The process can be carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. This method ensures consistent quality and efficiency in the manufacturing process .
Chemical Reactions Analysis
5-Hexyl-2,4-dihydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroxy derivatives.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
5-Hexyl-2,4-dihydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the formulation of dyes, pigments, and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Hexyl-2,4-dihydroxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s dihydroxy groups can participate in redox reactions, while the sulfonic acid group can engage in ionic interactions with various biomolecules. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Hexyl-2,4-dihydroxybenzenesulfonic acid can be compared with other similar compounds, such as:
5-Hexylresorcinol: Lacks the sulfonic acid group, resulting in different chemical properties and applications.
2,4-Dihydroxybenzenesulfonic acid: Lacks the hexyl group, leading to variations in hydrophobicity and reactivity.
5-Hexyl-2,4-dihydroxybenzoic acid: Contains a carboxylic acid group instead of a sulfonic acid group, affecting its chemical behavior and applications
Properties
CAS No. |
6623-92-3 |
|---|---|
Molecular Formula |
C12H18O5S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
5-hexyl-2,4-dihydroxybenzenesulfonic acid |
InChI |
InChI=1S/C12H18O5S/c1-2-3-4-5-6-9-7-12(18(15,16)17)11(14)8-10(9)13/h7-8,13-14H,2-6H2,1H3,(H,15,16,17) |
InChI Key |
YVERZAZYTFUQAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



